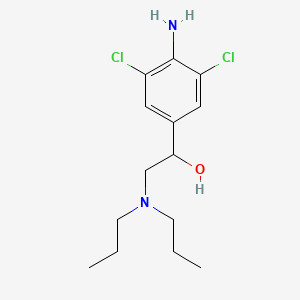
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of amino, dichloro, and dipropylamino groups attached to a benzenemethanol core, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol typically involves the reduction of corresponding phenyl-glyoxal derivatives in the presence of an appropriate amine. One common method includes dissolving 4-amino-3,5-dichloroacetophenone in chloroform, heating to 65°C, and adding bromine dropwise with stirring. After the addition, ethanol is introduced, and the mixture is stirred, frozen, filtered, and dried at low temperature to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting beta-receptors.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-receptors. The compound acts as an agonist, stimulating adenylyl cyclase activity, which leads to downstream effects like smooth muscle relaxation in the bronchioles . This mechanism is similar to that of other beta-agonists used in respiratory treatments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clenbuterol: 4-Amino-3,5-dichloro-alpha-((tert-butylamino)methyl)benzenemethanol, known for its bronchodilator properties.
Clenproperol: Another beta-agonist with similar structural features and applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
38338-90-8 |
|---|---|
Molekularformel |
C14H22Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Cl2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
InChI-Schlüssel |
KZGVQUMWTANJCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


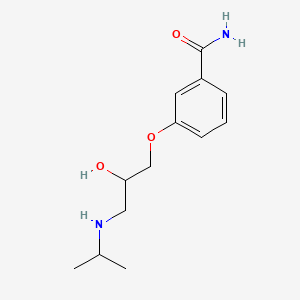
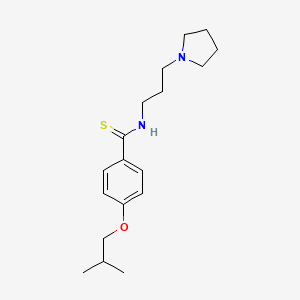
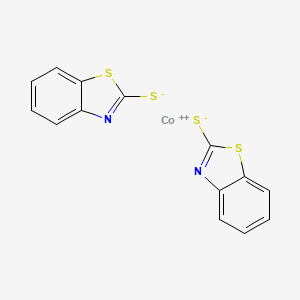
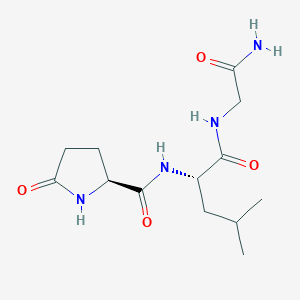
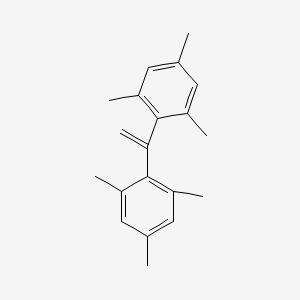

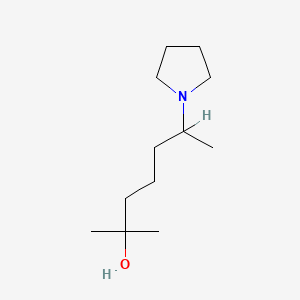

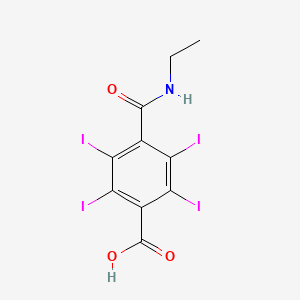
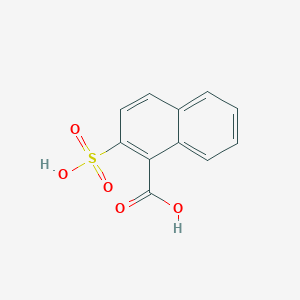

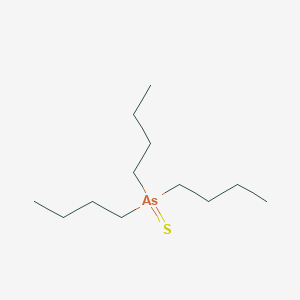
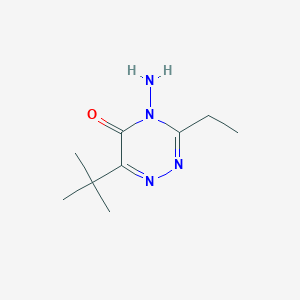
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
